An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-3-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-hydroxy-3-(trifluoromethyl)benzoic acid, a molecule of significant interest in medicinal chemistry and material science. The strategic placement of a hydroxyl group, a carboxylic acid, and a trifluoromethyl group on the benzene ring imparts a unique combination of properties that are critical for its application, particularly in drug design and synthesis. The trifluoromethyl group, for instance, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.
This document moves beyond a simple recitation of data, offering a deep dive into the causality behind these properties and providing detailed, field-proven experimental protocols for their accurate determination. Every protocol is designed as a self-validating system to ensure the generation of robust and reliable data.
Molecular Structure and Its Implications
The foundation of 2-hydroxy-3-(trifluoromethyl)benzoic acid's physicochemical profile lies in its molecular architecture. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group, ortho to the carboxylic acid, creates a unique electronic and steric environment that governs its acidity, solubility, and interactions with biological targets.
X-ray Crystallography: Unveiling the Three-Dimensional Structure
To fully comprehend the solid-state properties and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.[1] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are invaluable for computational modeling and structure-activity relationship (SAR) studies.
-
Crystal Growth:
-
Slow evaporation of a saturated solution of 2-hydroxy-3-(trifluoromethyl)benzoic acid in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is the most common method.
-
The goal is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension).
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[1]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The electron density map is calculated from the structure factors, which are derived from the intensities of the diffraction spots.[1]
-
An initial model of the molecule is built into the electron density map and refined to achieve the best fit with the experimental data.
-
Acidity (pKa)
The acidity of 2-hydroxy-3-(trifluoromethyl)benzoic acid is a critical parameter, influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. The pKa is influenced by both the carboxylic acid and the phenolic hydroxyl group.
Theoretical Considerations
The trifluoromethyl group is a strong electron-withdrawing group, which is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid. The intramolecular hydrogen bonding between the hydroxyl and carboxyl groups can also influence the ease of proton donation.
Experimental Determination of pKa
Several robust methods can be employed to determine the pKa values.
This is a high-precision technique for determining pKa values.[2]
Protocol:
-
Prepare a standard solution of 2-hydroxy-3-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[2]
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.[3]
This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[2]
Protocol:
-
Prepare a series of buffer solutions with known pH values.
-
Dissolve a constant amount of 2-hydroxy-3-(trifluoromethyl)benzoic acid in each buffer solution.
-
Measure the UV-Vis spectrum of each solution.
-
By monitoring the absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities, a sigmoid curve of absorbance versus pH can be generated. The inflection point of this curve corresponds to the pKa.[3][4]
Changes in the chemical shifts of protons near the acidic functional groups upon a change in pH can be used to determine the pKa.[5]
Protocol:
-
Prepare a solution of the compound in a suitable deuterated solvent (e.g., D₂O).
-
Adjust the pH of the solution by adding small amounts of DCl or NaOD.
-
Acquire ¹H NMR spectra at various pH values.
-
Plot the chemical shift of a specific proton (e.g., the aromatic protons) against the pH. The inflection point of the resulting sigmoid curve will give the pKa.[5]
Solubility
Solubility is a key determinant of a drug candidate's bioavailability. The presence of both polar (hydroxyl, carboxyl) and non-polar (trifluoromethyl, benzene ring) groups in 2-hydroxy-3-(trifluoromethyl)benzoic acid suggests a complex solubility profile.
Theoretical Considerations
The molecule is expected to have limited solubility in water due to the hydrophobic trifluoromethyl group and the aromatic ring.[6] However, its solubility is expected to be pH-dependent, increasing in basic solutions due to the deprotonation of the carboxylic acid and hydroxyl groups to form more soluble salts. It is anticipated to be more soluble in organic solvents.[6]
Experimental Determination of Solubility
The shake-flask method is the traditional and most reliable method for determining equilibrium solubility.[7]
-
Equilibrium Establishment:
-
Add an excess amount of solid 2-hydroxy-3-(trifluoromethyl)benzoic acid to a known volume of the solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully separate the saturated solution from the excess solid by centrifugation or filtration.
-
-
Concentration Analysis:
-
Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Melting Point
The melting point is a fundamental physical property that provides information about the purity and the strength of the crystal lattice.
Theoretical Considerations
For a pure crystalline solid, a sharp melting point range is expected.[8] Impurities will typically lead to a depression and broadening of the melting point range.[8][9] Based on structurally similar compounds like 2-(trifluoromethyl)benzoic acid (107-110 °C) and 3-(trifluoromethyl)benzoic acid (104-106 °C), the melting point of 2-hydroxy-3-(trifluoromethyl)benzoic acid is anticipated to be in a similar range.[10]
Experimental Determination of Melting Point
The capillary method is a common and straightforward technique for determining the melting point.[11]
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.[11]
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.[12]
-
Spectroscopic Properties
Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in 2-hydroxy-3-(trifluoromethyl)benzoic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups in a molecule.
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretches, due to hydrogen bonding.[13]
-
O-H Stretch (Phenol): A broad absorption around 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions in the 3100-3000 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1680 cm⁻¹ for an aryl carboxylic acid.[13]
-
C-F Stretch: Strong absorptions in the region of 1350-1100 cm⁻¹.
-
C-O Stretch (Carboxylic Acid and Phenol): Bands in the 1320-1210 cm⁻¹ region.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Phenolic Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns determined by the coupling between adjacent protons.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.
-
Aromatic Carbons: Signals in the 110-160 ppm range. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Trifluoromethyl Carbon (-CF₃): A quartet in the downfield region of the spectrum.
Expected ¹⁹F NMR Signals:
-
A singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzoic acid chromophore is expected to show characteristic absorption bands in the UV region. The exact position and intensity of these bands will be influenced by the hydroxyl and trifluoromethyl substituents.
Data Summary
| Physicochemical Property | Expected Value/Characteristic | Experimental Method(s) |
| Molecular Formula | C₈H₅F₃O₃ | Mass Spectrometry |
| Molecular Weight | 206.12 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| pKa | To be determined experimentally. Expected to be lower than benzoic acid. | Potentiometric Titration, UV-Vis Spectroscopy, NMR Spectroscopy |
| Solubility | Poorly soluble in water, soluble in organic solvents, pH-dependent. | Shake-Flask Method |
| Melting Point (°C) | To be determined experimentally. Estimated to be in the 100-120 °C range. | Capillary Method, Differential Scanning Calorimetry (DSC) |
| IR Absorptions (cm⁻¹) | ~3300-2500 (O-H, broad), ~1700-1680 (C=O), ~1350-1100 (C-F) | Infrared Spectroscopy |
| ¹H NMR (ppm) | >10 (-COOH), variable (-OH), 7.0-8.5 (aromatic) | ¹H NMR Spectroscopy |
| ¹³C NMR (ppm) | 165-185 (C=O), 110-160 (aromatic), quartet for C-CF₃ | ¹³C NMR Spectroscopy |
| ¹⁹F NMR (ppm) | Singlet for -CF₃ | ¹⁹F NMR Spectroscopy |
Visualization of Experimental Workflows
pKa Determination Workflow
Caption: Workflow for pKa determination.
Solubility Determination Workflow (Shake-Flask Method)
Caption: Shake-flask solubility workflow.
References
-
Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]
-
Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Zaccone, A., & Scardino, D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]
-
ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Hefter, G., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. ResearchGate. Retrieved from [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]
-
Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis absorption spectra of compounds 2 and 3 in THF at 1 × 10−5 mol dm−3. Retrieved from [Link]
-
ResearchGate. (n.t.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Chemical Innovation. (2025, December 28). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). x Ray crystallography. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzoic acid - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
Exploring 2-(Trifluoromethoxy)benzoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure determination through powder X-ray diffraction, Hirshfeld surface analysis, and DFT studies of 2- and 4-(methylthio)benzoic acid. Retrieved from [Link]
Sources
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulm.edu [ulm.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. 3-(トリフルオロメチル)安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. westlab.com [westlab.com]
- 12. pennwest.edu [pennwest.edu]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
